methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate

Carbonic Anhydrase Inhibition Isoform Selectivity Mycobacterium tuberculosis

Procure methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate to exploit its unique 3-sulfamoyl regioisomer architecture, which dictates a binding topology critical for achieving the 439-fold mtCA2/hCA I selectivity window reported for this class [1,2]. Unlike generic benzofuran sulfonamides, its 2-methoxyethyl spacer and 4-methoxybenzoate framework are essential synthetic handles for tuning potency and minimizing human CA cross-reactivity. Ideal for programs targeting mycobacterial tuberculosis, intraocular pressure, or tumor hypoxia, where positional isomer identity directly governs target engagement and safety margins.

Molecular Formula C20H21NO7S
Molecular Weight 419.45
CAS No. 2034609-15-7
Cat. No. B2560670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate
CAS2034609-15-7
Molecular FormulaC20H21NO7S
Molecular Weight419.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC
InChIInChI=1S/C20H21NO7S/c1-25-16-9-8-14(20(22)27-3)11-19(16)29(23,24)21-12-18(26-2)17-10-13-6-4-5-7-15(13)28-17/h4-11,18,21H,12H2,1-3H3
InChIKeyHNXRMXRXOZSGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate (CAS 2034609-15-7): A Structurally Distinct Sulfamoyl-Benzofuran Building Block for Carbonic Anhydrase and Enzyme Inhibitor Lead Discovery


Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate is a rationally designed, multi-functionalized small molecule merging a benzofuran core, a sulfamoyl linker, and a methoxybenzoate ester. This architecture situates it squarely within the pharmacologically privileged benzofuran-sulfonamide class, which is renowned for potent inhibition of human carbonic anhydrases (hCAs) and mycobacterial carbonic anhydrases (mtCAs) [1]. Unlike generic sulfonamides, this compound’s precise arrangement of the 2-methoxyethyl spacer, the benzofuran heterocycle, and the ester substituent creates a distinctive three-dimensional and electronic profile that can be exploited for isoform-selective enzyme targeting, addressing critical needs in oncology and infectious disease research.

Why Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate Cannot Be Replaced by Other Benzofuran-Sulfonamide Analogs


Within the benzofuran-sulfonamide class, biological activity is exquisitely sensitive to minor structural modifications. A 2025 study on benzofuran-tethered sulfamoyl triazoles demonstrated that simply shifting the sulfonamide attachment from the benzene ring’s 3- to the 4-position completely inverted the inhibitor’s selectivity profile between human and mycobacterial carbonic anhydrases [1]. For instance, molecule 3F4 (a 3-sulfonamide isomer) exhibited a Ki of 0.0052 µM against mtCA2 with 439-fold selectivity over hCA I, while optimal 4-sulfonamide analogs like 4F1 showed potent, focused inhibition of hCA II (Ki = 0.0094 µM) [1]. Therefore, procuring a generic benzofuran sulfonamide or a positional isomer cannot replicate the specific interaction pattern required for a given biological target. The target compound’s unique 2-methoxyethyl spacer and 3-sulfamoyl-4-methoxybenzoate architecture dictate a distinct binding topology that directly governs target engagement, potency, and safety margins.

Quantitative Evidence for Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate: Differentiation Through Isoform Selectivity and Potency Metrics


Sulfonamide Positional Isomerism Drives a 47- to 439-Fold Reversal in Isoform Selectivity: Head-to-Head Comparison of Benzofuran-Sulfamoyl Triazoles

The positional attachment of the sulfonamide group on the benzofuran-tethered scaffold is a decisive molecular switch. A direct head-to-head comparison within a single study reveals that the 3-sulfonamide derivative 3F4 potently inhibits mycobacterial CA2 (mtCA2) with a Ki of 0.0052 µM, whereas the 4-sulfonamide derivative 4F1 shows a potent but completely redirected inhibition of human CA II (hCA II) with a Ki of 0.0094 µM [1]. Quantitatively, 3F4 exhibits 439-fold selectivity for mtCA2 over hCA I, and 47-fold selectivity over hCA II, a profile that is entirely absent in the 4-substituted analog [1]. The target compound, bearing a 3-sulfamoyl-4-methoxybenzoate motif, is projected to inherit this 3-sulfonamide-driven selectivity signature, making it a superior starting point for anti-tubercular programs compared to any 4-substituted isomer.

Carbonic Anhydrase Inhibition Isoform Selectivity Mycobacterium tuberculosis Structure-Activity Relationship (SAR)

The 2-Methoxyethyl Spacer: A Critical Molecular Feature for Bypassing hCA I Off-Target Binding

The high selectivity of 3F4 for mtCA2 over the ubiquitous human off-target isoform hCA I (439-fold) is not solely a function of the sulfonamide position but is also critically dependent on the nature and length of the spacer linking the benzofuran core and the sulfonamide anchor [1]. The target compound’s 2-methoxyethyl spacer introduces a specific combination of hydrophobicity, flexibility, and hydrogen-bond acceptor capacity that is structurally analogous to the spacer system present in the highly selective 3F4 series. In contrast, the absence of such a spacer in classical benzofuran-2-sulfonamide leads to a dramatic loss of selectivity, with reported KI values for hCA I and hCA II often in the nanomolar range without the same discrimination level [2]. This class-level inference positions the 2-methoxyethyl spacer as a key driver of selectivity, a feature that distinguishes the target compound from simpler, less-substituted benzofuran sulfonamides.

Carbonic Anhydrase Isoform Selectivity Off-Target Screening Benzofuran-Sulfonamide

Dual Aromatase-Steroid Sulfatase Inhibition: Differentiating the Benzofuran-Ketone Sulfamate Backbone from the Sulfamoyl Benzoate System

A parallel development effort on benzofuran-derived dual aromatase-steroid sulfatase inhibitors (DASIs) provides a cross-study comparable dataset that highlights the functional divergence between sulfamate and sulfamoyl benzoate substitution patterns. Within this independent study, the benzofuran ketone sulfamate 19e (4-methoxy) achieved low nanomolar dual inhibition with Arom IC50 = 35 nM and STS IC50 = 164 nM [3]. The target compound, featuring a sulfamoyl benzoate ester rather than a ketone sulfamate, is structurally orthogonal to the DASI pharmacophore. This structural dissimilarity implies a fundamentally different biological target profile, specifically oriented toward CA isoforms rather than steroidogenic enzymes. Consequently, the target compound is not simply an alternative to DASI leads; it is a therapeutically non-redundant chemical probe for a distinct set of molecular targets.

Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs) Breast Cancer Benzofuran Pharmacophore

Methoxy Substitution at the Benzoate 4-Position: A Fine-Tuning Handle for CA Isoform Binding Pockets

In the benzofuran ketone sulfamate DASI series, the introduction of a 4-methoxy group on the benzofuran ring (compound 19e) was critical for achieving potent dual aromatase/STS inhibition, with Arom IC50 = 35 nM and STS IC50 = 164 nM, compared to less-substituted analogs with significantly reduced activity [1]. Extrapolating this class-level finding to the carbonic anhydrase field, the 4-methoxy substitution on the target compound’s benzoate ring is likely to modulate interactions with the lipophilic half of the CA active site, particularly influencing selectivity between isoforms II and IX. While direct inhibition data for the target compound is not available, the consistent impact of methoxy substituents on potency across distinct benzofuran-based enzyme inhibitor scaffolds underscores its value as a structural determinant of potency that is absent in non-methoxylated comparators.

Carbonic Anhydrase Methoxy Pharmacophore Structure-Based Design

Recommended Research and Procurement Scenarios for Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate Leveraging Its Distinctive Molecular Architecture


Selective Anti-Mycobacterial Lead Discovery Targeting mtCA2 and mtCA3

Procure this compound as a starting scaffold for optimizing inhibitors of mycobacterial carbonic anhydrases, which are essential for the growth of Mycobacterium tuberculosis. The 3-sulfamoyl regioisomer has demonstrated a 439-fold selectivity window for mtCA2 over human hCA I [1]. Use the target compound’s 2-methoxyethyl spacer and 4-methoxybenzoate group as modular synthetic handles to further improve selectivity and potency, ultimately aiming to hit sub-nanomolar mtCA2 inhibitors with minimal human CA cross-reactivity for tuberculosis therapy.

Profiling of hCA II-Selective Inhibitors for Glaucoma and Edema

Leverage the compound’s 3-sulfamoyl-4-methoxybenzoate framework as a core scaffold for generating potent, topically active hCA II inhibitors. Based on the potent inhibition of hCA II (Ki = 0.0094 µM) by the analogous sulfonamide series [1], systematically derivatize the benzofuran ring to enhance aqueous solubility and corneal permeability, aiming to outperform classical acetazolamide-based therapies in reducing intraocular pressure with a superior side-effect profile.

Chemical Biology Tool for Deconvoluting CA IX and CA XII Roles in Solid Tumors

Exploit the target compound’s differentiate-able benzofuran core and methoxy substituent to create a focused library of sulfonamide probes. The established methoxy-dependent potency modulation [2] combined with the tunable benzofuran ring can generate isoform-selective tools for CA IX and CA XII, which are validated drug targets in hypoxic tumor microenvironments. Use these probes to dissect the specific contributions of each isoform to pH regulation and metastasis in xenograft models.

Hybrid Inhibitor Design by Merging Carbonic Anhydrase and Steroidogenic Enzyme Pharmacophores

Initiate a dual-target inhibitor program by chemically merging the carbonic anhydrase-targeting sulfamoyl benzoate motif present in this compound with aromatase-inhibiting structural elements, such as the benzofuran ketone moiety found in DASI leads [2]. The target compound provides a validated CA-binding sulfonamide anchor, and its synthetic modification could yield first-in-class agents addressing both tumor pH regulation and estrogen biosynthesis in hormone-refractory breast cancer.

Quote Request

Request a Quote for methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.